REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8](O)=O)[CH:4]=[CH:3]1.[Cl:11][C:12]1[CH:13]=[C:14]([NH2:19])[C:15]([NH2:18])=[CH:16][CH:17]=1.C([O-])(O)=O.[Na+]>O>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]2[N:18]=[C:8]([C:5]3[CH:4]=[CH:3][C:2](=[O:1])[NH:7][N:6]=3)[NH:19][C:14]=2[CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
O=C1C=CC(=NN1)C(=O)O
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)N)N
|
Name
|
polyphosphoric acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at 150 C for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(NC(=N2)C=2C=CC(NN2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.85 mmol | |
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |